Target Compound Enables Potent Antiproliferative Activity (Mean IC50 ~83 nM) in Cancer Cell Lines via Tubulin Inhibition, Unlike 3,4,5-Isomer Scaffolds
Derivatives synthesized with a 2,4,5-trimethoxyanilino moiety at the 7-position of a triazolopyrimidine scaffold (series 8q, 8r, 8s, 8u) demonstrated potent antiproliferative activity with mean IC50 values ranging from 83 to 101 nM against a panel of cancer cell lines (A549, MDA-MB-231, HeLa, HT-29, Jurkat) [1]. Critically, this activity is not achievable with the closely related 3,4,5-trimethoxyaniline isomer; compounds in series 7a-ad, which incorporate the 3,4,5-trimethoxyanilino group, were less potent, with mean IC50 values >100 nM [2]. The 2,4,5-isomer-based compounds were found to inhibit tubulin polymerization about 2-fold more potently than the reference compound combretastatin A-4 (CA-4) [1].
| Evidence Dimension | Antiproliferative Activity (Mean IC50) |
|---|---|
| Target Compound Data | Mean IC50 = 83-101 nM (for 2,4,5-trimethoxyanilino derivatives 8q, 8r, 8s, 8u) [1] |
| Comparator Or Baseline | Mean IC50 > 100 nM (for 3,4,5-trimethoxyanilino derivatives 7a-ad) [2] |
| Quantified Difference | 2,4,5-isomer derivatives are >1.2-fold more potent (lower IC50) than 3,4,5-isomer derivatives. |
| Conditions | Antiproliferative assay against a panel of five human cancer cell lines (A549, MDA-MB-231, HeLa, HT-29, Jurkat). Tubulin polymerization assay compared to CA-4. |
Why This Matters
Procuring the correct 2,4,5-isomer is essential for synthesizing compounds that exhibit the potent, sub-100 nM antiproliferative activity reported for this specific chemotype, directly impacting the success of anticancer drug discovery projects.
- [1] Romagnoli, R. et al. 'Two different series of fifty-two compounds, based on 3',4',5'-trimethoxyaniline (7a-ad) and variably substituted anilines (8a-v) at the 7-position of the 2-substituted-[1,2,4]triazolo[1,5-a]pyrimidine nucleus, had moderate to potent antiproliferative activity.' Pharmaceutics, 2022, 14, 1191. View Source
- [2] Romagnoli, R. et al. 'Two different series of fifty-two compounds, based on 3',4',5'-trimethoxyaniline (7a-ad) and variably substituted anilines (8a-v) at the 7-position of the 2-substituted-[1,2,4]triazolo[1,5-a]pyrimidine nucleus, had moderate to potent antiproliferative activity.' Pharmaceutics, 2022, 14, 1191. (Data extracted for comparator 3,4,5-series 7a-ad). View Source
